N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide

Description

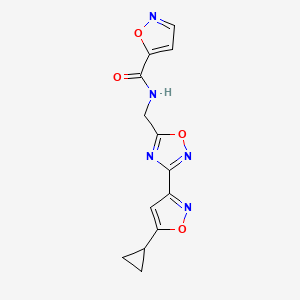

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to two isoxazole moieties. The 1,2,4-oxadiazole ring is substituted at the 3-position with a 5-cyclopropylisoxazol-3-yl group and at the 5-position with a methyl group bearing an isoxazole-5-carboxamide side chain. This structure combines electron-rich aromatic systems (isoxazole) with a rigid oxadiazole scaffold, which is known to enhance metabolic stability and bioavailability in drug design .

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O4/c19-13(9-3-4-15-20-9)14-6-11-16-12(18-22-11)8-5-10(21-17-8)7-1-2-7/h3-5,7H,1-2,6H2,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHAOGISQFQPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring multiple isoxazole and oxadiazole moieties, which are known for their pharmacological significance. The molecular formula is , and it possesses unique structural characteristics that contribute to its biological activity.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following sections detail specific findings related to its efficacy, mechanisms, and potential therapeutic applications.

Antiproliferative Activity

A study investigating the antiproliferative effects of similar compounds found that derivatives containing isoxazole and oxadiazole structures showed varying degrees of cytotoxicity against cancer cells. For instance, compounds with similar frameworks demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent activity while maintaining low toxicity towards normal cell lines such as HEK-293 .

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| MDA-MB-231 | 5.6 - 17.84 | High against cancer |

| HEK-293 | >100 - 293.2 | Low toxicity |

| CCRF-CEM | 44 - 81 | Moderate inhibition |

The mechanism by which this compound exerts its effects involves several pathways:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, as evidenced by studies where they triggered apoptotic pathways at concentrations as low as 5 μM .

- Kinase Inhibition : Preliminary screenings indicated that compounds with analogous structures could inhibit various kinases involved in cancer progression. For example, compound 5a from related studies was tested against nine kinases, showing selective inhibition patterns that suggest potential for further development as a targeted therapy .

- Cell Cycle Arrest : Research indicates that these compounds may also interfere with cell cycle progression, leading to growth inhibition in susceptible cancer cells.

Case Studies and Research Findings

Several studies have highlighted the potential of isoxazole-based compounds in cancer therapy:

- Study on Anticancer Activity : A comprehensive study reported that a series of benzopyran-isoxazole hybrids exhibited selective antiproliferative activity across multiple cancer cell lines while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.

- NCI Screening : Compounds similar to this compound were screened against the NCI 60 cancer cell line panel, revealing promising results particularly against leukemia and breast cancer lines . This broad-spectrum efficacy underscores the compound's potential as a lead candidate for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide with structurally or functionally related compounds:

Key Observations:

Structural Diversity :

- The target compound’s cyclopropyl-isoxazole group distinguishes it from analogs with nitrophenyl () or chlorophenyl () substituents. Cyclopropyl groups often enhance metabolic stability by reducing oxidative degradation .

- Unlike thioether-linked oxadiazoles (), the carboxamide side chain in the target compound may improve water solubility and target binding via hydrogen bonding .

Biological Activity: Oxadiazole derivatives in exhibit broad-spectrum antimicrobial activity, suggesting the target compound could share similar mechanisms, such as disrupting bacterial cell wall synthesis .

Cyclopropyl groups may reduce steric hindrance compared to bulkier substituents (e.g., phenoxyphenyl in ), facilitating enzyme active-site penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.